![molecular formula C24H25NO6S B2766817 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide CAS No. 1823835-45-5](/img/structure/B2766817.png)
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide
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Overview
Description
The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide” is a complex organic molecule. It has a linear formula of C29H34N2O6 . The molecule contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ for 21 hours . The reaction was then diluted with ethyl acetate, washed with water and brine, and the organic layer was dried over sodium sulfate. The crude residue was then purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a fluorene group, a carbonyl group, a methoxy group, and a carboxylic acid group . The molecule also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 506.6 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C . Its solubility and other physical properties would need to be determined experimentally.Scientific Research Applications
Supramolecular Arrangements
The research on cyclohexane-5-spirohydantoin derivatives, closely related to the chemical structure , highlights the potential for understanding supramolecular arrangements. These studies provide insights into how substituents on cyclohexane rings influence crystal structures and supramolecular arrangements, critical for developing new materials and understanding molecular interactions (Graus et al., 2010).
Anticonvulsant Activity
The synthesis and evaluation of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives reveal their anticonvulsant activities. This research could be foundational for developing new therapeutic agents, indicating the compound's relevance in pharmaceutical research (Obniska et al., 2006).
Synthesis Methodologies
The study on retropinacol rearrangement for synthesizing 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives showcases innovative synthetic routes for creating structurally complex molecules, demonstrating the compound's role in advancing synthetic organic chemistry (Shklyaev et al., 2011).
Sulfur-Containing Spiro Compounds
Research into synthesizing sulfur-containing spiro-pyrimidinetriones, pyrazolidinediones, and isoxazolidinediones from compounds closely related to the one offers insights into the synthesis of novel spiro compounds with potential biological activity. These findings are significant for the development of new drugs and materials (Reddy et al., 1993).
Stereochemistry in Synthesis
The stereoselective synthesis of spiroacetal enol ethers explores the control over stereochemistry in synthesizing spiro compounds. This research is vital for the development of enantiomerically pure substances, which are crucial in pharmaceuticals and materials science (Toshima et al., 1998).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. It could also be interesting to study its interactions with other molecules and its potential applications in various fields .
Mechanism of Action
Mode of Action
The presence of the fluorenylmethoxycarbonyl (fmoc) group suggests that it might be involved in peptide synthesis, as fmoc is commonly used as a protective group for the amino group in peptide synthesis .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural features, it may interact with pathways involving peptide synthesis or modification .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6S/c26-22(27)21-13-25(15-24(21)9-11-32(29,30)12-10-24)23(28)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJGNTQGKHJTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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